Monoamine Transporter Inhibition: AMT HCl vs. 5-MeO-AMT
AMT hydrochloride potently inhibits monoamine reuptake with sub-micromolar IC50 values for dopamine (0.73 μM), serotonin (0.38 μM), and norepinephrine (0.4 μM) in rat brain synaptosomes . In direct contrast, 5-MeO-AMT exhibits weak activity as a monoamine releasing agent and reuptake inhibitor, indicating its primary effects are mediated through direct 5-HT2A receptor agonism rather than monoamine transporter modulation . This differential mechanism is critical for experimental design.
| Evidence Dimension | Monoamine Reuptake Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Dopamine: 0.73 μM; Serotonin: 0.38 μM; Norepinephrine: 0.4 μM |
| Comparator Or Baseline | 5-MeO-AMT: Weak monoamine releasing agent activity; primary action is 5-HT2A agonism |
| Quantified Difference | AMT exhibits potent triple reuptake inhibition; 5-MeO-AMT does not. |
| Conditions | Rat brain synaptosomes, in vitro |
Why This Matters
This confirms AMT HCl's unique balanced profile as a triple monoamine reuptake inhibitor, a property not shared by 5-MeO-AMT, directly impacting assay selection and expected outcomes.
